molecular formula C18H17N3O3 B2475720 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034532-85-7

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2475720
CAS No.: 2034532-85-7
M. Wt: 323.352
InChI Key: ZSNNNKPUHORFHI-UHFFFAOYSA-N
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Description

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrazine core substituted with a furan-2-yl group at the 3-position, a methyl linker to the acetamide moiety, and a 2-methoxyphenyl group (Figure 1).

Its synthesis likely involves coupling a pyrazine-furan intermediate with 2-(2-methoxyphenyl)acetic acid derivatives, analogous to methods described for similar compounds .

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-6-3-2-5-13(15)11-17(22)21-12-14-18(20-9-8-19-14)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNNNKPUHORFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazine Ring: Starting with a suitable precursor, such as 2-chloropyrazine, the pyrazine ring can be formed through nucleophilic substitution reactions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.

    Formation of the Acetamide Group: The acetamide group is typically introduced through an acylation reaction, where an acyl chloride or anhydride reacts with an amine precursor.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, using methoxybenzene and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives under hydrogenation conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrazine rings may facilitate binding to these targets, while the methoxyphenyl group could enhance the compound’s stability and solubility. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Furan Acetamide Derivatives

(a) N-(3-Benzyl-5-Phenylpyrazin-2-yl)-2-(Furan-2-yl)Acetamide ()
  • Structure : Features a benzyl group at the pyrazine 3-position and a phenyl group at the 5-position, with a furan-2-yl acetamide side chain.
  • Molecular Weight : 369.416 g/mol (C₂₃H₁₉N₃O₂).
  • Relevance : Highlights the role of substituent positioning on pyrazine rings in modulating activity .
(b) N-(3-Fluoro-4-Methylphenyl)-2-[[4-(Furan-2-ylmethyl)-5-Pyrazin-2-yl-1,2,4-Triazol-3-yl]Sulfanyl]Acetamide ()
  • Structure : Incorporates a triazole-thioether bridge and a fluorinated aryl group.
  • Molecular Formula : C₂₀H₁₇FN₆O₂S.
  • Key Differences : The triazole-thioether moiety introduces additional hydrogen-bonding and π-stacking capabilities, which may enhance target selectivity.
  • Relevance : Demonstrates the impact of heterocyclic bridges (e.g., triazole) on pharmacological properties .

Methoxyphenyl Acetamide Derivatives

(a) N-(2-Methoxyphenyl)-2-(4-Piperidin-1-ylquinazoline-2-Sulfonyl)-Acetamide ()
  • Structure : Combines a quinazoline-sulfonyl group with a 2-methoxyphenyl acetamide.
  • Activity : Exhibits potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM).
  • Key Differences : The quinazoline-sulfonyl group replaces the pyrazine-furan system, suggesting divergent mechanisms of action .
(b) N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide ()
  • Structure : Substituted with naphthalene and halogenated aryl groups.
  • Relevance : Crystal structure analysis reveals a dihedral angle of 60.5° between aromatic planes, influencing molecular packing and solubility .

Furan-Containing Acetamides in Pest Control ()

  • Example : 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor).
  • Use : Herbicide targeting lipid biosynthesis.
  • Key Differences : Thienyl and chloro substituents replace pyrazine and methoxyphenyl groups, emphasizing agrochemical applications over pharmacological ones .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound features a unique structure combining a furan ring, a pyrazine moiety, and a methoxyphenyl group. Its molecular formula is C15H13N3O2C_{15}H_{13}N_{3}O_{2} with a molecular weight of 269.28 g/mol. The structural characteristics contribute to its biological activity, particularly in cancer therapeutics.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : This can be achieved via cyclization reactions involving suitable precursors.
  • Synthesis of the Pyrazine Ring : Condensation reactions are commonly employed to create the pyrazine structure.
  • Coupling Reaction : The furan and pyrazine rings are coupled through various methods, often using coupling agents.
  • Formation of the Acetamide Moiety : This step includes reacting the intermediate with an appropriate amine to yield the final product.

Anticancer Properties

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Lung Cancer : Research has shown that similar compounds have demonstrated cytotoxicity against lung carcinoma cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)Reference
A54926
NCI-H4600.39
MCF70.46

The mechanism through which this compound exerts its effects involves several biochemical pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Targeting Specific Kinases : Similar compounds have been noted for their ability to inhibit kinases such as Aurora-A and CDK2, crucial for cancer cell proliferation .
  • Oxidative Stress Induction : The presence of reactive oxygen species (ROS) is often increased in treated cells, contributing to cytotoxic effects.

Case Studies

  • Study on Lung Carcinoma :
    • A study investigated the effects of related compounds on A549 and NCI-H460 cell lines, revealing significant growth inhibition with IC50 values around 26 µM and lower for NCI-H460 cells .
  • Mechanistic Insights :
    • Another study highlighted the role of oxidative stress in mediating the cytotoxic effects of furan-containing compounds, suggesting that the furan ring enhances reactivity towards cellular targets .

Q & A

Q. How can reaction conditions be optimized for synthesizing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide?

Answer: Synthesis optimization involves systematic variation of parameters such as:

  • Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Amide coupling agents like HATU or EDC/HOBt improve yields in condensation steps .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the furan-pyrazine core and methoxyphenyl group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELXL software refines crystal structures to <0.01 Å resolution, critical for confirming stereochemistry .

Q. Which computational methods predict electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Correlation Energy Models : Colle-Salvetti-based functionals assess electron correlation effects for accurate thermochemical data .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer: Discrepancies may arise from solvent effects or incomplete basis sets in simulations. Mitigation strategies include:

  • Solvent Correction : Incorporate PCM (Polarizable Continuum Model) in DFT calculations .
  • Experimental Validation : Compare computed binding energies with SPR (Surface Plasmon Resonance) assays for target affinity .

Q. What strategies identify biological targets for this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of receptors (e.g., kinases, GPCRs) to predict binding modes .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein interactions in cellular lysates .
  • Mutagenesis : Site-directed mutations in suspected binding pockets validate critical residues .

Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?

Answer:

  • ADMET Prediction : QSAR models estimate absorption, distribution, and toxicity risks .
  • Rodent Models : Dose-response studies in Sprague-Dawley rats assess bioavailability and hepatic clearance .
  • Metabolite Tracking : LC-MS/MS identifies phase I/II metabolites in plasma and urine .

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